1,1'-(5-Oxopyrrolidine-1,2-diyl)diethanone
Overview
Description
1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone is a chemical compound characterized by the presence of a pyrrolidine ring with two ethanone groups attached at the 1 and 2 positions. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization to form the pyrrolidine ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethanone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with similar structural features.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Uniqueness
1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone is unique due to its specific substitution pattern and the presence of two ethanone groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1,5-diacetylpyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO3/c1-5(10)7-3-4-8(12)9(7)6(2)11/h7H,3-4H2,1-2H3 |
InChI Key |
XHYQSLAIRFZQAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(=O)N1C(=O)C |
Origin of Product |
United States |
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